

An In-depth Technical Guide to 4-(4-Biphenylyl)butyric Acid

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Compound of Interest

Compound Name: 4-(4-Biphenylyl)butyric acid

Cat. No.: B1338436

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CAS Number: 6057-60-9

This technical guide provides a comprehensive overview of **4-(4-Biphenylyl)butyric acid**, a molecule of interest to researchers and professionals in drug development. This document details its chemical properties, synthesis, and potential biological activities, with a focus on experimental data and methodologies.

Chemical and Physical Properties

4-(4-Biphenylyl)butyric acid is a carboxylic acid derivative characterized by a biphenyl group attached to a butyric acid chain. Its fundamental properties are summarized in the table below.

Property	Value	Reference
CAS Number	6057-60-9	[1]
Molecular Formula	C ₁₆ H ₁₆ O ₂	[1]
Molecular Weight	240.30 g/mol	[2]
Appearance	White powder	[1]
Purity	Typically ≥98%	[1][2]

Synthesis of 4-(4-Biphenylyl)butyric Acid

The synthesis of **4-(4-Biphenyl)butyric acid** can be achieved through a two-step process involving a Friedel-Crafts acylation followed by a reduction reaction.

Step 1: Friedel-Crafts Acylation to produce 4-(4-biphenyl)-4-oxobutanoic acid

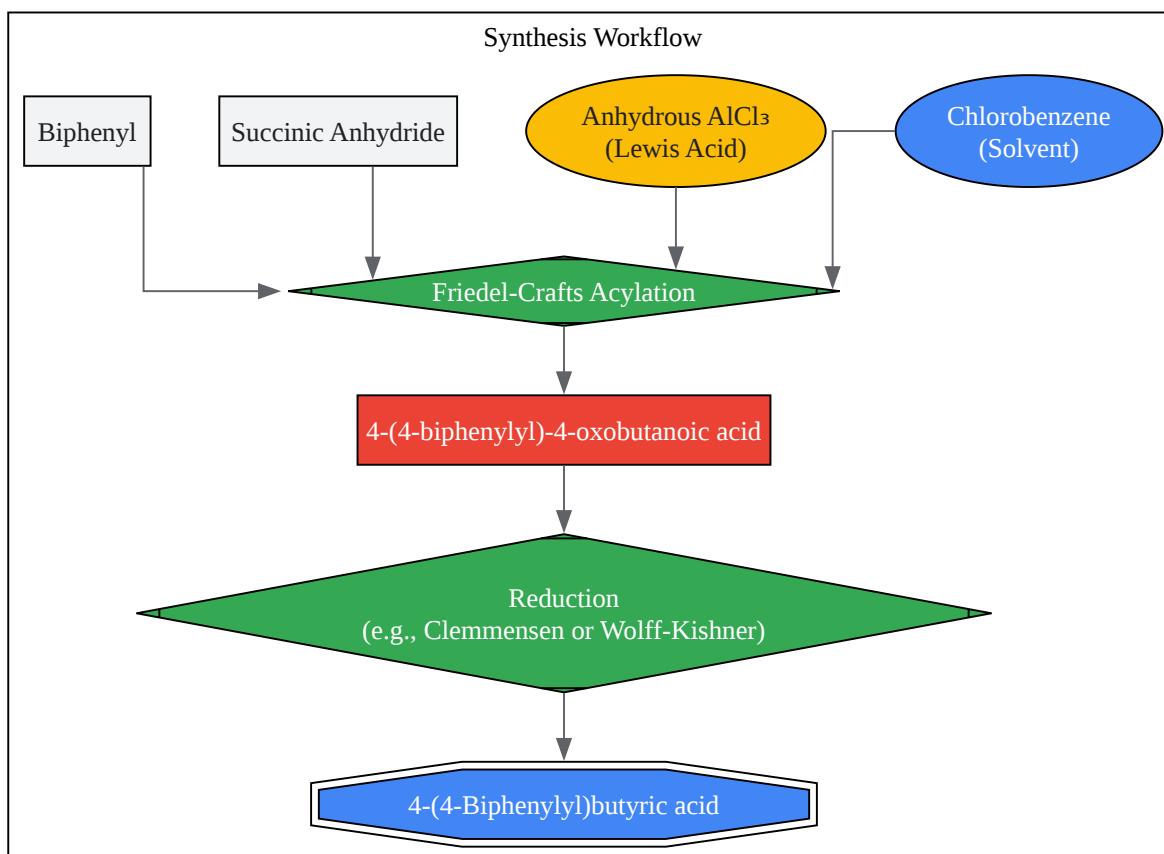
This initial step involves the reaction of biphenyl with succinic anhydride in the presence of a Lewis acid catalyst, such as anhydrous aluminum chloride, in a suitable solvent like chlorobenzene. This reaction is a well-established method for the synthesis of aryl-oxo-alkanoic acids.

Experimental Protocol: Friedel-Crafts Acylation

- Reactants: Biphenyl, succinic anhydride, anhydrous aluminum chloride.
- Solvent: Chlorobenzene.
- Procedure:
 - Dissolve biphenyl and succinic anhydride in chlorobenzene.
 - Add anhydrous aluminum chloride to the solution.
 - Heat and stir the reaction mixture.
- Work-up:
 - Cool the reaction mixture.
 - Decompose the aluminum chloride complex by adding a mixture of crushed ice and concentrated hydrochloric acid.
 - Separate the organic layer and extract the aqueous layer with a suitable solvent (e.g., dichloromethane).
 - Combine the organic extracts and wash with water, saturated sodium bicarbonate solution, and brine.

- Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure.
- The crude product, 4-(4-biphenylyl)-4-oxobutanoic acid, can be purified by recrystallization.

A visual representation of this synthetic workflow is provided below.



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A flowchart illustrating the two-step synthesis of **4-(4-Biphenylyl)butyric acid**.

Step 2: Reduction of 4-(4-biphenylyl)-4-oxobutanoic acid

The ketone group in 4-(4-biphenylyl)-4-oxobutanoic acid is reduced to a methylene group to yield the final product. Standard reduction methods such as the Clemmensen reduction or the Wolff-Kishner reduction are suitable for this transformation.

Experimental Protocol: Clemmensen Reduction

- Reactants: 4-(4-biphenylyl)-4-oxobutanoic acid, zinc amalgam ($Zn(Hg)$), concentrated hydrochloric acid (HCl).
- Procedure:
 - Reflux the starting material with amalgamated zinc and concentrated hydrochloric acid.
 - The reaction progress can be monitored by thin-layer chromatography.
- Work-up:
 - After completion, the reaction mixture is cooled and the product is extracted with a suitable organic solvent.
 - The organic layer is washed, dried, and the solvent is evaporated to yield the crude product.
 - Purification can be achieved by recrystallization.

Experimental Protocol: Wolff-Kishner Reduction

- Reactants: 4-(4-biphenylyl)-4-oxobutanoic acid, hydrazine hydrate, a strong base (e.g., potassium hydroxide or sodium ethoxide).
- Solvent: A high-boiling point solvent such as ethylene glycol.
- Procedure:
 - Heat the ketone with hydrazine hydrate and a base in a high-boiling solvent.
 - The intermediate hydrazone is formed and subsequently reduced at high temperatures.

- Work-up:
 - The reaction mixture is cooled, diluted with water, and acidified.
 - The product is then extracted, washed, dried, and purified.

Potential Biological Activities and Mechanisms of Action

While direct and extensive research on the biological activities of **4-(4-Biphenylyl)butyric acid** is limited, valuable insights can be drawn from studies on structurally related compounds, particularly 4-phenylbutyric acid (4-PBA) and butyric acid. These compounds are known to exhibit activities as chemical chaperones, inhibitors of endoplasmic reticulum (ER) stress, and histone deacetylase (HDAC) inhibitors.

Endoplasmic Reticulum (ER) Stress Inhibition

4-PBA is a well-documented chemical chaperone that alleviates ER stress.^{[3][4][5][6][7]} ER stress is implicated in a variety of diseases, and its inhibition is a promising therapeutic strategy. 4-PBA has been shown to suppress the unfolded protein response (UPR), a signaling pathway activated by the accumulation of misfolded proteins in the ER.^[4] This includes the downregulation of key ER stress markers such as GRP78, PERK, p-eIF2 α , ATF4, and CHOP.^[7]

Anti-inflammatory Effects

The anti-inflammatory properties of 4-PBA are linked to its ability to inhibit the activation of the NF- κ B signaling pathway.^[3] It has been shown to reduce the production of pro-inflammatory cytokines such as TNF- α , IL-1 β , and IL-6.^[5] A study on a related compound, 4-(p-biphenylyl)-3-hydroxybutyric acid, also demonstrated anti-inflammatory properties.^[8]

Histone Deacetylase (HDAC) Inhibition

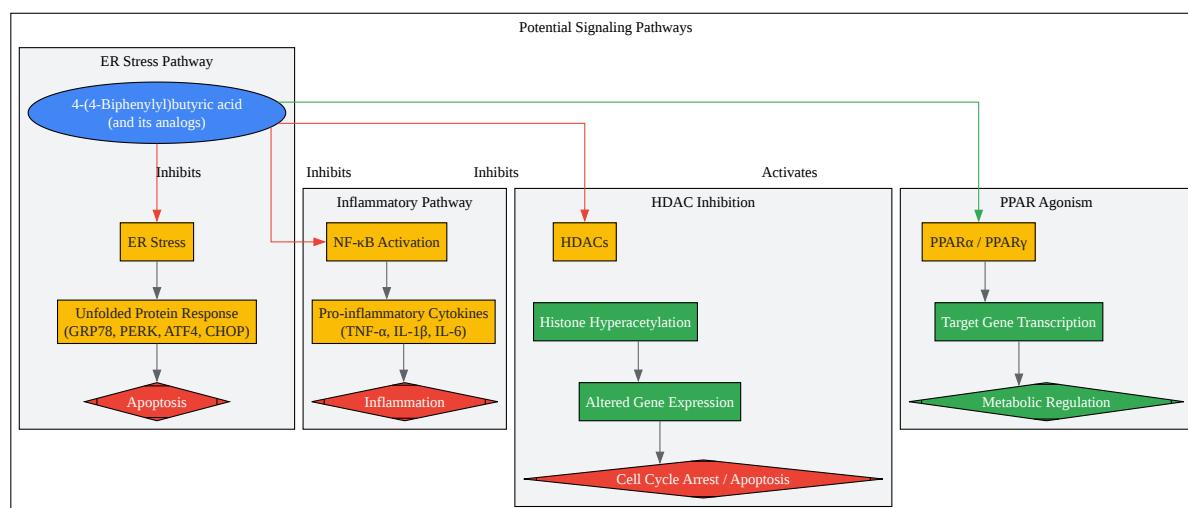
Butyric acid and its derivatives, including 4-PBA, are known to act as HDAC inhibitors.^[9] HDACs are enzymes that play a crucial role in the epigenetic regulation of gene expression. By inhibiting HDACs, these compounds can lead to the hyperacetylation of histones, which is generally associated with transcriptional activation. This mechanism is thought to contribute to

their anti-cancer effects, including the induction of cell cycle arrest and apoptosis in cancer cells.[\[10\]](#) However, it has been suggested that the neuroprotective effects of 4-PBA may be more attributable to its chemical chaperone activity rather than HDAC inhibition.

Peroxisome Proliferator-Activated Receptor (PPAR) Agonism

Some studies suggest that butyrate and 4-PBA can act as agonists for Peroxisome Proliferator-Activated Receptors (PPARs), particularly PPAR α and PPAR γ .[\[11\]](#)[\[12\]](#) PPARs are nuclear receptors that regulate gene expression involved in lipid metabolism and inflammation. Activation of PPARs is a therapeutic target for metabolic diseases and some inflammatory conditions.

The potential signaling pathways influenced by **4-(4-Biphenylyl)butyric acid**, based on the activities of its analogs, are depicted in the following diagram.



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Potential signaling pathways modulated by **4-(4-Biphenyl)butyric acid** and its analogs.

Quantitative Data on Biological Activity

Quantitative data on the biological activity of **4-(4-Biphenyl)butyric acid** is not extensively available in the public domain. However, data from studies on 4-PBA can provide an initial

indication of the potential potency. For instance, in studies on human gastric cancer cells, 4-PBA demonstrated a dose- and time-dependent inhibition of cell growth.

Cell Line	Treatment Duration	IC ₅₀ (μmol/L)	Effect
MGC-803 (gastric cancer)	24, 48, 72, 96 h	Not explicitly stated, but significant inhibition observed at 5-60 μmol/L	Inhibition of cell proliferation
SGC-7901 (gastric cancer)	24, 48, 72, 96 h	Not explicitly stated, but significant inhibition observed at 5-60 μmol/L	Inhibition of cell proliferation

Data for 4-phenylbutyric acid (PBA) from a study on human gastric cancer cells. [\[10\]](#)

Conclusion

4-(4-Biphenylyl)butyric acid is a compound with a clear synthetic route and a range of potential biological activities inferred from its structural analogs. Its potential as an ER stress inhibitor, anti-inflammatory agent, HDAC inhibitor, and PPAR agonist makes it a molecule of significant interest for further investigation in drug discovery and development. Future research should focus on direct experimental validation of these activities for **4-(4-Biphenylyl)butyric acid** and the determination of its specific quantitative bioactivity to fully elucidate its therapeutic potential.

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